molecular formula C11H10N4O5 B12916159 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline CAS No. 159717-70-1

1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline

Cat. No.: B12916159
CAS No.: 159717-70-1
M. Wt: 278.22 g/mol
InChI Key: KKWDSQYPOCTRRA-MRVPVSSYSA-N
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Description

®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a nitrobenzo[c][1,2,5]oxadiazole moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzo[c][1,2,5]oxadiazole intermediate, which is then coupled with a pyrrolidine derivative under specific reaction conditions. Common reagents used in these reactions include nitrating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of ®-1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrobenzo[c][1,2,5]oxadiazole moiety is known to interact with biological molecules, potentially altering their function and activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Biological Activity

1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-proline (NBD-Pro) is a compound of interest due to its unique structural features and potential biological applications. This article synthesizes available research on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C11H10N4O5
  • Molecular Weight : 278.22 g/mol
  • CAS Number : 159717-70-1
  • Density : Not specified
  • Boiling Point : Not specified

NBD-Pro is part of the nitrobenzoxadiazole family, which has been shown to exhibit various biological activities through different mechanisms:

  • Inhibition of Glutathione S-transferases (GSTs) :
    • Research indicates that derivatives of nitrobenzoxadiazole, including NBD-Pro, act as suicide inhibitors for GSTs. These enzymes play a critical role in detoxifying harmful compounds in cells. NBD-Pro binds to the active site of GSTs, leading to apoptosis in cancer cells by disrupting the JNK-GSTP1-1 complex .
  • Fluorescent Properties :
    • NBD-Pro exhibits fluorescence properties that can be utilized in biological assays. It has been employed for the detection of zinc ions in biological systems, demonstrating high sensitivity and selectivity for Zn²⁺ over other metal ions . This characteristic makes it a valuable tool in studying metal ion interactions in cellular environments.
  • Antioxidant Activity :
    • The compound has shown potential as an antioxidant by generating reactive oxygen species (ROS) under certain conditions. This property is significant in cancer research, where ROS can induce cellular stress leading to apoptosis .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
GST Inhibition Acts as a suicide inhibitor for GSTs, triggering apoptosis in tumor cells
Metal Ion Detection High sensitivity for Zn²⁺; useful in vivo for detecting zinc levels in pancreatic β cells
Antioxidant Properties Generates superoxide and hydrogen peroxide; potential implications in cancer therapy
Fluorescent Probe Used as a fluorescent probe for studying biological processes

Case Studies

  • Cancer Cell Apoptosis :
    • A study demonstrated that submicromolar concentrations of NBD-Pro induce apoptosis in several human tumor cell lines by disrupting the JNK-GSTP1-1 complex. This finding suggests its potential use as an anticancer agent .
  • Zinc Ion Detection in Vivo :
    • In vivo studies using zebrafish larvae showed that NBD-Pro effectively detects Zn²⁺ concentrations, indicating its applicability in physiological studies related to metal ion homeostasis .
  • Fluorescence Microscopy Applications :
    • NBD-Pro has been utilized as a fluorescent dye in microscopy to visualize cellular structures and processes involving specific biomolecules, enhancing our understanding of cellular dynamics .

Properties

CAS No.

159717-70-1

Molecular Formula

C11H10N4O5

Molecular Weight

278.22 g/mol

IUPAC Name

(2R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H10N4O5/c16-11(17)8-2-1-5-14(8)6-3-4-7(15(18)19)10-9(6)12-20-13-10/h3-4,8H,1-2,5H2,(H,16,17)/t8-/m1/s1

InChI Key

KKWDSQYPOCTRRA-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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